![molecular formula C20H22N4OS B2787781 N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 1001478-90-5](/img/structure/B2787781.png)

N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

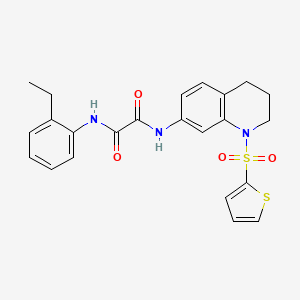

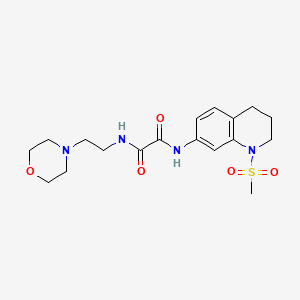

N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

The paper by Riaz et al. (2020) discusses new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and their evaluation for inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). The compounds displayed moderate to good activities against these enzymes, with some showing potent inhibitory potential. Docking studies were conducted to understand the binding interactions of these compounds (Riaz et al., 2020).

Synthesis and Antiexudative Activity

Chalenko et al. (2019) describe the synthesis of new pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. These compounds were evaluated for their antiexudative activity, with several derivatives showing promising results, exceeding the activity of the reference drug diclophenac sodium (Chalenko et al., 2019).

Antiviral and Virucidal Activity

Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives demonstrated the potential to reduce viral replication (Wujec et al., 2011).

Antimicrobial Activity

Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives. These compounds were tested for in vitro antibacterial and antifungal activity, showing effectiveness against various microorganisms (Baviskar et al., 2013).

Synthesis, Pharmacological Evaluation, Molecular Docking, and Cytotoxicity Studies

Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds were found to be potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. Computational docking and cytotoxicity studies were also conducted (Siddiqui et al., 2014).

Antioxidant Ability

Šermukšnytė et al. (2022) reported the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, demonstrating 1.5 times higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Anticancer Evaluation

Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities against various cancer cell lines. Some compounds exhibited significant activity against specific cancer cell lines, suggesting their potential as leading compounds for further in-depth studies (Zyabrev et al., 2022).

Mechanism of Action

Target of Action

The primary target of CK37 is Choline Kinase-alpha (ChoK-alpha) . ChoK-alpha is a key enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes and a precursor for lipid second messengers . Overexpression of ChoK-alpha is commonly observed in various human cancers .

Mode of Action

CK37 is a competitive inhibitor of ChoK-alpha . It binds to the choline binding site of the enzyme, thereby preventing the phosphorylation of choline, the first step in de novo phosphatidylcholine biosynthesis . This inhibition disrupts the production of phosphatidic acid, a promoter of several Ras signaling pathways .

Biochemical Pathways

By inhibiting ChoK-alpha, CK37 suppresses the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) signaling pathways . These pathways are crucial for cell proliferation, survival, and migration. Their suppression leads to disrupted actin cytoskeletal organization and reduced plasma membrane ruffling .

Result of Action

The inhibition of ChoK-alpha by CK37 leads to a reduction in the steady-state concentration of phosphocholine in transformed cells . This results in the selective suppression of the growth of neoplastic cells relative to normal epithelial cells . In addition, CK37 diminishes activating phosphorylations of extracellular signal-regulated kinase and AKT in vivo .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-4-15-5-7-16(8-6-15)19-22-20(24-23-19)26-12-18(25)21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVIOBOAOSNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: CK37 is a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [, ] MAGL is an enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. [] By inhibiting MAGL, CK37 increases cellular levels of 2-AG, potentially leading to enhanced endocannabinoid signaling. [] This mechanism has implications for treating various conditions, including pain, inflammation, and cell proliferation. []

A: CK37 belongs to the 2,4-dinitroaryldithiocarbamate derivative class of MAGL inhibitors. [] These compounds possess a 2,4-dinitrothiophenolate leaving group that facilitates irreversible inhibition of MAGL. [] Studies suggest that CK37 interacts with the cysteine residues (Cys208 or Cys242) and the catalytic Ser122 residue of MAGL, leading to its irreversible inhibition. []

A: Research indicates that CK37 also exhibits inhibitory activity against choline kinase-α (Chk-α), an enzyme involved in choline metabolism. [, ] This dual-targeting ability makes CK37 a particularly interesting compound for studying diseases where both MAGL and Chk-α play significant roles.

A: In vitro studies have shown that CK37 can induce autophagy and inhibit proliferation in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines. [] Additionally, CK37 has demonstrated efficacy in a T-lymphoma xenograft murine model, significantly retarding tumor growth. [] These findings highlight the potential of CK37 as a therapeutic agent, particularly for cancer treatment.

A: Yes, researchers have synthesized and evaluated a series of 2,4-dinitroaryldithiocarbamate derivatives, including CK16, which shares structural similarities with CK37. [] While both compounds are potent MAGL inhibitors, CK16 demonstrates higher selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH). [] These structure-activity relationship studies provide valuable insights for designing more potent and selective MAGL inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2787710.png)

![N-{2-[(furan-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2787712.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2787713.png)

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)

![2-Chloro-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B2787718.png)

![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)